

Chemical and physical properties of Bimatoprost isopropyl ester

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Compound of Interest

Compound Name: *Bimatoprost isopropyl ester*

Cat. No.: B7943202

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Bimatoprost Isopropyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of **Bimatoprost Isopropyl Ester**. It includes tabulated quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathway to support research, development, and analytical activities.

Core Chemical and Physical Properties

Bimatoprost isopropyl ester is a synthetic structural analog of prostaglandin F2 α and functions as a prodrug.^{[1][2]} In the eye, it is hydrolyzed by corneal esterases to its biologically active form, bimatoprost acid, which is a potent agonist for the prostaglandin F (FP) receptor.^[3] ^[4] This interaction initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure, making it a valuable therapeutic agent for glaucoma and ocular hypertension.^[2]

Quantitative Data Summary

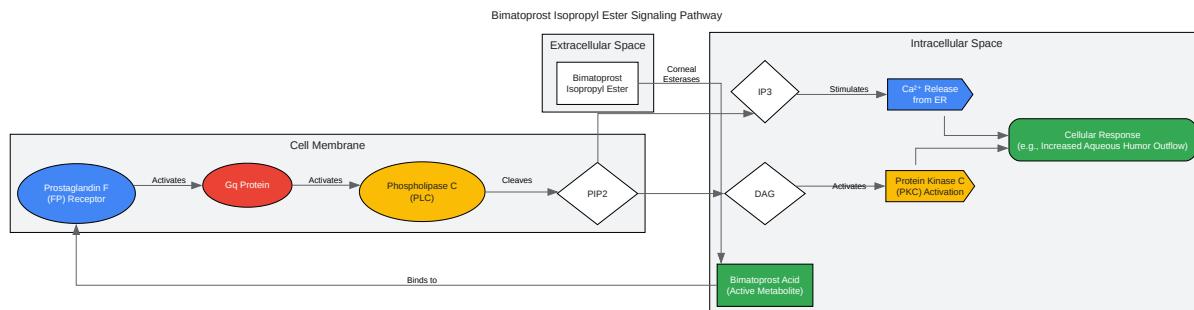
The following table summarizes the key chemical and physical properties of **Bimatoprost Isopropyl Ester**.

Property	Value	Source(s)
IUPAC Name	Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate	[1]
Synonyms	17-phenyl trinor Prostaglandin F2 α isopropyl ester, Bimatoprost acid isopropyl ester	[1]
CAS Number	130209-76-6	[1]
Molecular Formula	C ₂₆ H ₃₈ O ₅	[1]
Molecular Weight	430.58 g/mol	[1]
Appearance	Pale yellow to colorless oily liquid or pale yellow to white waxy solid	[5]
Solubility	Practically insoluble in water; Freely soluble in methanol, ethanol, and acetonitrile.	[1][5]
Storage Conditions	Store at 2-8°C for long-term storage.	[1]

Note on pKa: The pKa of the parent compound, Bimatoprost, has been reported as 16.46 \pm 0.46. As an isopropyl ester, **Bimatoprost Isopropyl Ester** does not have a readily ionizable proton within the typical physiological pH range. Its hydrolysis to the active carboxylic acid (Bimatoprost acid) is a critical step for its biological activity.

Signaling Pathway

Bimatoprost Isopropyl Ester's therapeutic effect is mediated through the activation of the Prostaglandin F (FP) receptor by its active metabolite, bimatoprost acid. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.



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Caption: Signaling pathway of **Bimatoprost Isopropyl Ester**.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

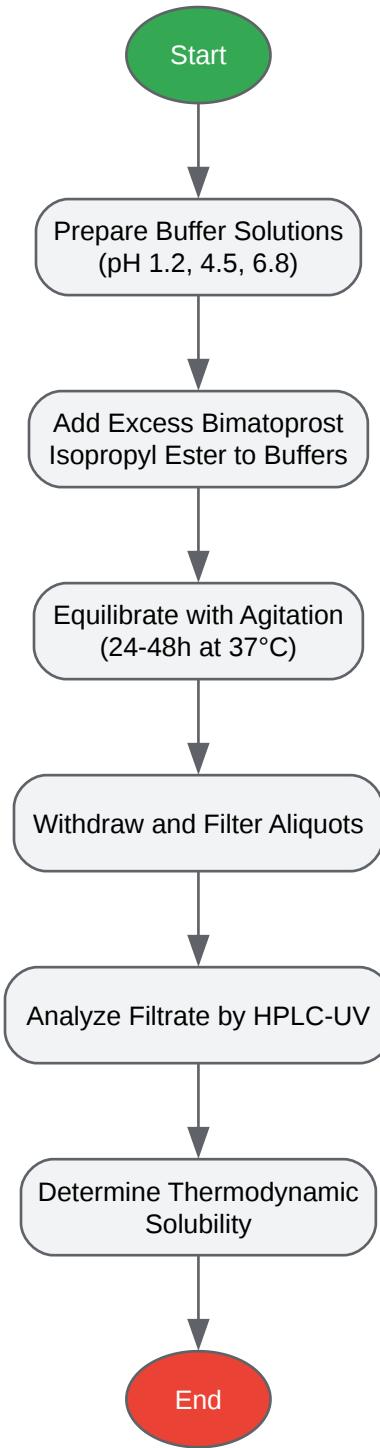
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[\[6\]](#)

Methodology:

- Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

- Sample Preparation: Add an excess amount of **Bimatoprost Isopropyl Ester** to a series of vials, each containing a known volume of a specific buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: At various time points, withdraw an aliquot from each vial. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
- Analysis: Analyze the concentration of **Bimatoprost Isopropyl Ester** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Interpretation: The concentration of the compound in the saturated solution at equilibrium represents its thermodynamic solubility at that specific pH and temperature.

Workflow for Solubility Determination

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Caption: Experimental workflow for solubility determination.

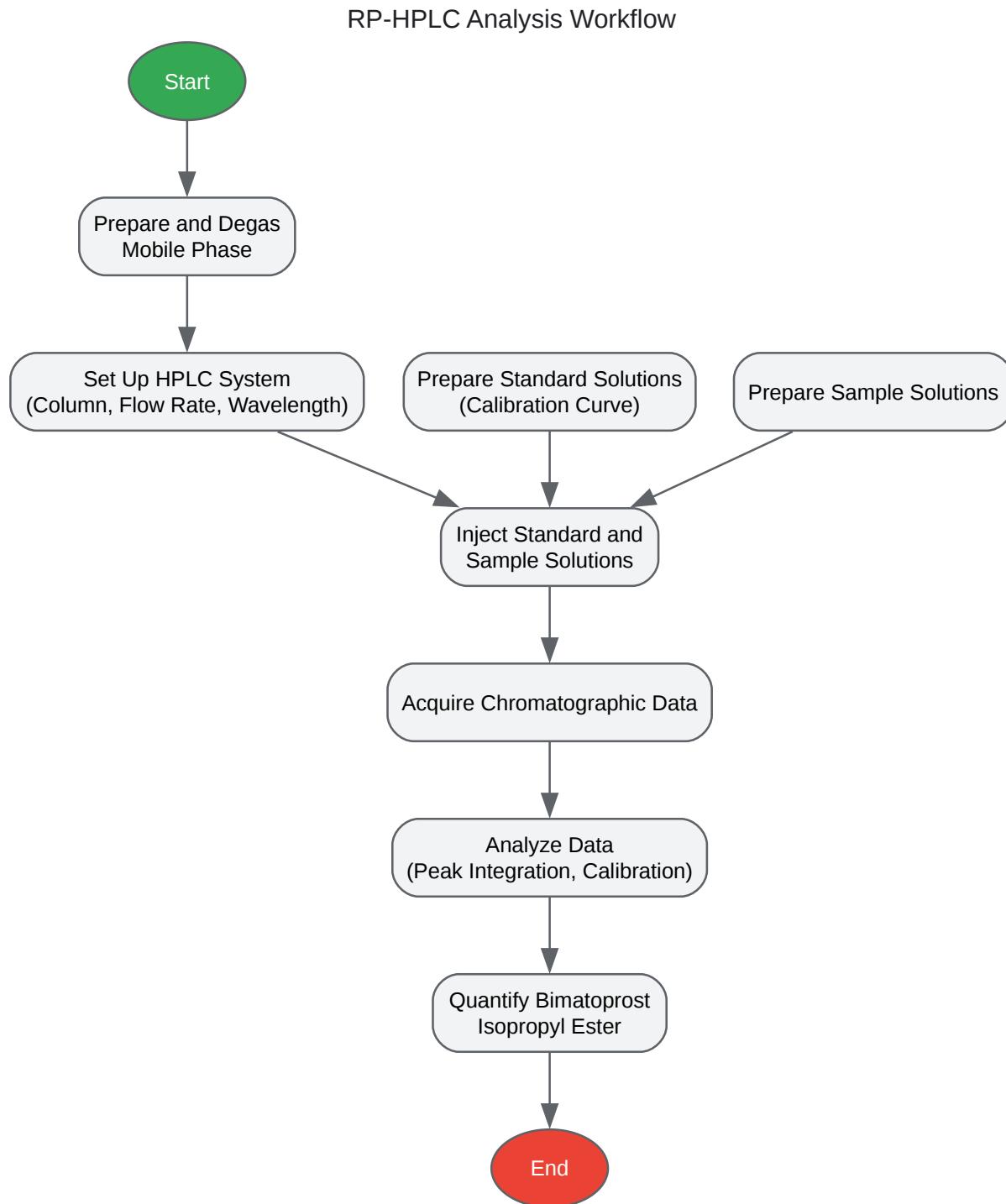
Purity and Assay Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a composite of several published methods for the analysis of Bimatoprost and its isopropyl ester.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size), and an autosampler.
- Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 30:70 v/v). The mobile phase should be filtered and degassed before use.
- Standard Solution Preparation: Prepare a stock solution of **Bimatoprost Isopropyl Ester** reference standard of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
- Sample Preparation: For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products (e.g., ophthalmic solutions), dilute a known volume with the mobile phase to a concentration within the calibration range.
- Chromatographic Conditions:
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 20 μ L.
 - Column Temperature: Ambient or controlled (e.g., 30°C).
 - Detection Wavelength: 210 nm.
- Analysis: Inject the standard and sample solutions into the HPLC system.

- Quantification: Identify the peak corresponding to **Bimatoprost Isopropyl Ester** based on its retention time compared to the standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standard solutions.



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Caption: Workflow for RP-HPLC analysis.

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